molecular formula C6H10ClF2N B13468961 rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2866308-23-6

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B13468961
CAS No.: 2866308-23-6
M. Wt: 169.60 g/mol
InChI Key: KSTDMRXVSHUCPI-TYSVMGFPSA-N
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Description

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms and a bicyclic hexane ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobicyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,5R)-4,4-difluorobicyclo[31

Mechanism of Action

The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride exerts its effects is not fully understood. its unique bicyclic structure and the presence of fluorine atoms suggest that it may interact with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain receptors or enzymes, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts. These properties can enhance its performance in specific applications, such as in medicinal chemistry and material science.

Properties

CAS No.

2866308-23-6

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-5(9)3-4(5)6;/h4H,1-3,9H2;1H/t4-,5-;/m1./s1

InChI Key

KSTDMRXVSHUCPI-TYSVMGFPSA-N

Isomeric SMILES

C1CC([C@H]2[C@@]1(C2)N)(F)F.Cl

Canonical SMILES

C1CC(C2C1(C2)N)(F)F.Cl

Origin of Product

United States

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